LY285434
Overview
Description
Preparation Methods
The synthesis of LY285434 typically involves a series of organic reactions. While specific synthetic routes and reaction conditions are often proprietary, general methods include the formation of the core structure through cyclization reactions and subsequent functional group modifications . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
LY285434 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY285434 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving angiotensin II receptor antagonists.
Biology: The compound is studied for its effects on cellular pathways and receptor interactions.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
LY285434 exerts its effects by binding to the angiotensin II receptor, thereby inhibiting the action of angiotensin II . This inhibition leads to various physiological effects, including the relaxation of blood vessels and a reduction in blood pressure . The molecular targets involved include the angiotensin II receptor and associated signaling pathways .
Comparison with Similar Compounds
LY285434 is unique in its specific binding affinity and selectivity for the angiotensin II receptor . Similar compounds include other angiotensin II receptor antagonists such as losartan, valsartan, and irbesartan . Compared to these compounds, this compound may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-2-3-4-5-10-21(23(29)30)28-14-13-17-15-16(11-12-20(17)28)18-8-6-7-9-19(18)22-24-26-27-25-22/h6-9,11-15,21H,2-5,10H2,1H3,(H,29,30)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWQZQDBUMEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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